molecular formula C9H6N2O6 B15207338 2-Hydroxy-2-(2-nitrobenzo[d]oxazol-4-yl)acetic acid

2-Hydroxy-2-(2-nitrobenzo[d]oxazol-4-yl)acetic acid

Cat. No.: B15207338
M. Wt: 238.15 g/mol
InChI Key: ZQUUZETYQHQPKX-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(2-nitrobenzo[d]oxazol-4-yl)acetic acid is a complex organic compound featuring a benzoxazole ring substituted with a nitro group and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(2-nitrobenzo[d]oxazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitrobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the benzoxazole ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-(2-nitrobenzo[d]oxazol-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

2-Hydroxy-2-(2-nitrobenzo[d]oxazol-4-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(2-nitrobenzo[d]oxazol-4-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

    2-Hydroxy-4-nitrobenzoic acid: Shares the hydroxy and nitro functional groups but lacks the benzoxazole ring.

    Benzoxazole derivatives: Compounds like 2-aminobenzoxazole and 2-methylbenzoxazole share the benzoxazole core but differ in their substituents.

Uniqueness: 2-Hydroxy-2-(2-nitrobenzo[d]oxazol-4-yl)acetic acid is unique due to the combination of the benzoxazole ring with the hydroxyacetic acid moiety and the nitro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6N2O6

Molecular Weight

238.15 g/mol

IUPAC Name

2-hydroxy-2-(2-nitro-1,3-benzoxazol-4-yl)acetic acid

InChI

InChI=1S/C9H6N2O6/c12-7(8(13)14)4-2-1-3-5-6(4)10-9(17-5)11(15)16/h1-3,7,12H,(H,13,14)

InChI Key

ZQUUZETYQHQPKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)[N+](=O)[O-])C(C(=O)O)O

Origin of Product

United States

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